molecular formula C6H5FO2S B1449170 2-Fluoro-2-(thiophen-3-yl)acetic acid CAS No. 1514554-38-1

2-Fluoro-2-(thiophen-3-yl)acetic acid

Cat. No.: B1449170
CAS No.: 1514554-38-1
M. Wt: 160.17 g/mol
InChI Key: MZQGHKKDYXWXJV-UHFFFAOYSA-N
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Description

2-Fluoro-2-(thiophen-3-yl)acetic acid (FTAA) is a synthetically produced organic compound that is used in various scientific research applications, including in lab experiments. FTAA is a fluorinated derivative of thiophen-3-ylacetic acid and is notable for its high solubility in organic solvents. It is also known for its ability to undergo various reactions and its resistance to hydrolysis. In

Scientific Research Applications

Material Science and Pharmaceuticals

Thiophenes, including derivatives like 2-Fluoro-2-(thiophen-3-yl)acetic acid, are pivotal in material science and pharmaceuticals. They exhibit a broad spectrum of biological activities such as antibacterial, antifungal, and antiprotozoal effects. In material science, polymeric thiophenes are utilized in devices like thin-film transistors and solar cells due to their conducting properties (Nagaraju et al., 2018).

Synthesis of Complicated Molecules

The compound is instrumental in the synthesis of complex molecules. Methods involving thiophenes, like the fluorination of thiophene derivatives, enable the preparation of fluorothiophenes, which are key intermediates in synthesizing other structurally complex molecules (Gronowitz & Hörnfeldt, 2004).

Biological and Chemical Sensor Development

Derivatives of this compound are used in developing electrochemical sensors. For instance, the use of poly(thiophen-3-yl-acetic acid) in electrochemical hybridization sensors demonstrates the compound’s significant role in biological and chemical sensing applications (Cha et al., 2003).

Liquid Crystal Photoalignment

The compound also finds applications in the photoalignment of liquid crystals. Specific derivatives of thiophene-based prop-2-enoates, derived from this compound, significantly influence the photoalignment quality of nematic liquid crystals used in display technologies (Hegde et al., 2013).

Electrochromic Materials

The compound is beneficial in synthesizing electrochromic materials. Acetic acid-modified polyterthiophenes, derivatives of this compound, exhibit excellent electroactivity and are used in various electrochromic devices due to their fast response time and high coloration efficiency (Zhang et al., 2016).

Aniline Sensing

Derivatives of this compound, like thiophene substituted 1,3,4-oxadiazoles, are used in fluorescence quenching studies for aniline sensing, indicating their potential in environmental monitoring and chemical sensing applications (Naik et al., 2018).

Biochemical Analysis

Biochemical Properties

2-Fluoro-2-(thiophen-3-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atom and thiophene ring allow it to form stable interactions with active sites of enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with enzymes involved in oxidative stress responses, such as superoxide dismutase, by binding to their active sites and altering their catalytic efficiency . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases . This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For example, the compound may upregulate or downregulate the expression of genes involved in apoptosis, cell proliferation, and differentiation. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorine atom can form strong hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . Additionally, the thiophene ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the binding. These interactions can result in conformational changes in the enzyme, affecting its catalytic activity. Moreover, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or reactive chemicals . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as alterations in cell growth, differentiation, and apoptosis. These effects can be monitored using various in vitro and in vivo assays to assess the compound’s stability and long-term impact on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic or adverse effects . For example, high doses of this compound may cause oxidative stress, inflammation, and tissue damage in animal models. Threshold effects can also be observed, where a certain dosage level is required to elicit a significant biological response. These dosage-dependent effects can be studied using various animal models to determine the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. Additionally, this compound can influence the levels of key metabolites, such as ATP, NADH, and reactive oxygen species, by modulating the activity of metabolic enzymes. These interactions can affect cellular energy production, redox balance, and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting sequences or modifications. For example, this compound may be localized to the mitochondria by interacting with mitochondrial targeting sequences or proteins. This subcellular localization can influence the compound’s activity and function, as it may interact with specific biomolecules within these compartments to exert its biological effects.

Properties

IUPAC Name

2-fluoro-2-thiophen-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQGHKKDYXWXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(thiophen-3-yl)acetic acid
Reactant of Route 2
2-Fluoro-2-(thiophen-3-yl)acetic acid
Reactant of Route 3
2-Fluoro-2-(thiophen-3-yl)acetic acid
Reactant of Route 4
2-Fluoro-2-(thiophen-3-yl)acetic acid
Reactant of Route 5
2-Fluoro-2-(thiophen-3-yl)acetic acid
Reactant of Route 6
2-Fluoro-2-(thiophen-3-yl)acetic acid

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